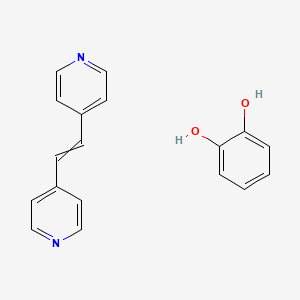
Benzene-1,2-diol;4-(2-pyridin-4-ylethenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene-1,2-diol;4-(2-pyridin-4-ylethenyl)pyridine is a complex organic compound that features both benzene and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-1,2-diol;4-(2-pyridin-4-ylethenyl)pyridine typically involves the use of classical organic reactions such as the Witting-Horner and Sonogashira cross-coupling reactions . These reactions are known for their efficiency in forming carbon-carbon bonds, which are crucial for constructing the compound’s complex structure.
Witting-Horner Reaction: This reaction involves the use of phosphonium ylides and carbonyl compounds to form alkenes. The reaction conditions usually include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an inert atmosphere.
Sonogashira Cross-Coupling Reaction: This reaction involves the coupling of terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions typically include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Benzene-1,2-diol;4-(2-pyridin-4-ylethenyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, while nucleophilic substitution reactions can occur on the pyridine ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., AlCl3), nitrating agents in sulfuric acid.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Benzene-1,2-diol;4-(2-pyridin-4-ylethenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
作用机制
The mechanism of action of Benzene-1,2-diol;4-(2-pyridin-4-ylethenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with DNA and proteins can influence cellular processes such as replication and transcription .
相似化合物的比较
Similar Compounds
Pyridine: A simpler aromatic heterocycle with a nitrogen atom in the ring.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.
Uniqueness
Benzene-1,2-diol;4-(2-pyridin-4-ylethenyl)pyridine is unique due to its combination of benzene and pyridine rings, which imparts distinct chemical and biological properties
属性
CAS 编号 |
920034-56-6 |
|---|---|
分子式 |
C18H16N2O2 |
分子量 |
292.3 g/mol |
IUPAC 名称 |
benzene-1,2-diol;4-(2-pyridin-4-ylethenyl)pyridine |
InChI |
InChI=1S/C12H10N2.C6H6O2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12;7-5-3-1-2-4-6(5)8/h1-10H;1-4,7-8H |
InChI 键 |
CBDLJAPHALLJIT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)O)O.C1=CN=CC=C1C=CC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


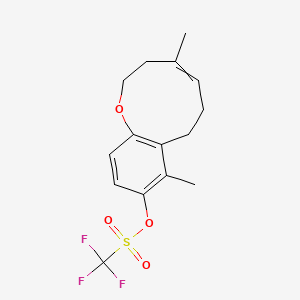
![2-[[5-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12633542.png)
![Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]-](/img/structure/B12633550.png)
![3-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B12633551.png)

![2-Bromo-5-[(4-methoxyphenyl)methyl]thiophene](/img/structure/B12633572.png)
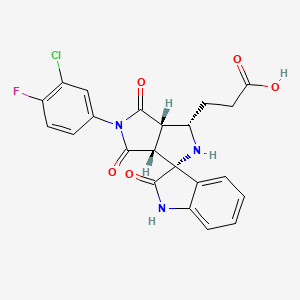
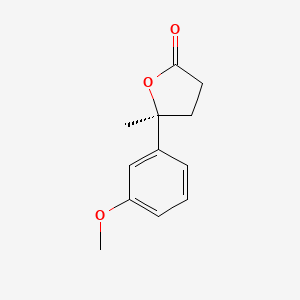
![Methyl 8-chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12633598.png)
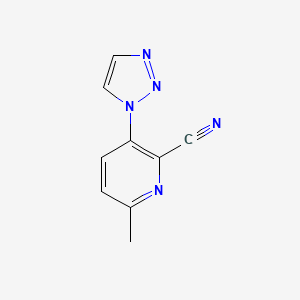
![{2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol](/img/structure/B12633602.png)
![8-(2,4-dichlorobenzoyl)oxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12633612.png)
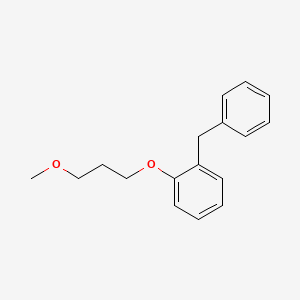
![3-(2,3-difluorophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12633616.png)
